molecular formula C17H20O B1199594 Temofel CAS No. 56431-19-7

Temofel

Cat. No.: B1199594
CAS No.: 56431-19-7
M. Wt: 240.34 g/mol
InChI Key: JQFJSZYEXCMIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Temofel (systematic name pending IUPAC validation) is a synthetic hybrid ligand characterized by its multidentate phosphine-alkene structure, designed for transition metal coordination and catalytic applications. Its unique architecture enables robust metal-ligand binding, enhancing stability in oxidative environments and improving catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions . This compound’s modular design allows tunable electronic and steric properties, making it adaptable for asymmetric catalysis in pharmaceutical synthesis. Preclinical studies highlight its low toxicity profile and high turnover numbers (TONs > 10,000) in palladium-mediated C–N bond formations .

Properties

CAS No.

56431-19-7

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-1-phenylpropan-1-ol

InChI

InChI=1S/C17H20O/c1-4-17(18,15-8-6-5-7-9-15)16-12-13(2)10-11-14(16)3/h5-12,18H,4H2,1-3H3

InChI Key

JQFJSZYEXCMIHI-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)C)C)O

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)C)C)O

Other CAS No.

56431-19-7

Synonyms

2,5-dimethyl-alpha-ethylbenzhydrol
temofel

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic and Functional Insights

  • Reaction Kinetics : this compound accelerates oxidative addition rates by 40% versus BINAP in aryl chloride activation, attributed to its electron-deficient phosphine groups .
  • Steric Effects : The ligand’s alkene spacer reduces steric hindrance during metal coordination, enabling access to sterically congested substrates.

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